- Microwave-Assisted Deacylation of Unactivated Amides Using Ammonium-Salt-Accelerated Transamidation, Angewandte Chemie, 2012, 51(34), 8564-8567

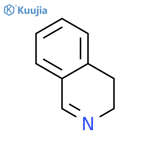

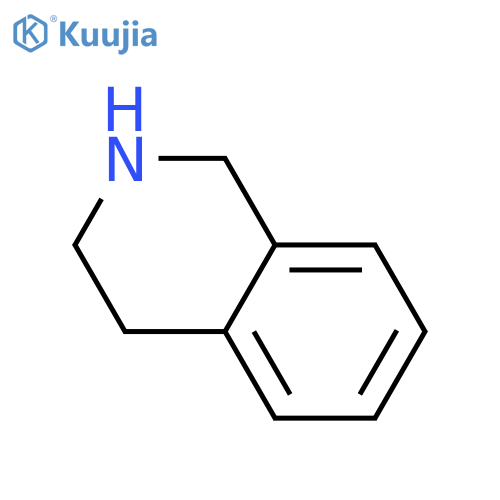

Cas no 91-21-4 (1,2,3,4-Tetrahydroisoquinoline)

1,2,3,4-Tetrahydroisoquinoline Propiedades químicas y físicas

Nombre e identificación

-

- 1,2,3,4-Tetrahydroisoquinoline

- 1.2.3.4-Tetrahydroisoquinoline

- 1,2,3,4-tetrahydro-isoquinoline

- Tetrahydroisoquinoline

- ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-

- 1,2,3,4-Tetrahydro isoquinoline

- 1,2,3,4-Tetrahydro-2-isoquinoline

- 1,2,3,4-Tetrahydro-2-azanaphthalene

- 56W89FBX3E

- UWYZHKAOTLEWKK-UHFFFAOYSA-N

- 3,4-dihydro-1H-isoquinoline

- tetrahyroisoquinoline

- tetrahydroisoquinolin

- PubChem7253

- tetrahydro-isoquinoli

- tetrahydro-isoquinoline

- 1,2,3,4-Tetrahydroisoquinoline, 95%

- Q-102336

- Q411677

- InChI=1/C9H11N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,10H,5-7H

- D03EPY

- CS-W002013

- NCGC00091283-01

- W-100315

- 1,2,3,4-Tetrahydroleucoline

- BRN 0116156

- AI3-15931

- CHEBI:125498

- SCHEMBL19085

- 1, 2, 3, 4-tetrahydro-isoquinoline

- 1,2,3,4-tetrahydroisochinoline

- 1,2,3,4 Tetrahydroisoquinoline

- EC 202-050-0

- T1676

- DTXSID6026115

- EINECS 202-050-0

- THIQ 6

- DTXCID106115

- FT-0600443

- Z57834231

- WLN: T66 CMT&J

- 1,2,3,4-tetra-hydroisoquinoline

- 1 pound not2 pound not3 pound not4-Tetrahydro-isoquinoline

- 1,2,3,4- Tetrahydroisoquinoline

- 1,2.3.4-tetrahydroisoquinoline

- BDBM13016

- NCGC00091283-02

- 2CK

- MFCD00006896

- F2190-0352

- NSC15312

- LS-1918

- BRD-K18436203-001-01-4

- 1,2,3,4-?Tetrahydroisoquinoline

- NCGC00257928-01

- L001004

- racemic tetrahydroisoquinoline

- NSC 15312

- 1, 2, 3, 4 Tetrahydroisoquinoline

- Tox21_200374

- 1,2,3,4,-tetrahydro-isoquinoline

- 3,4-dihydro-1 H-isoquinoline

- STL182848

- 5-20-06-00320 (Beilstein Handbook Reference)

- 91-21-4

- TS-01726

- CHEMBL14346

- EN300-18301

- 1,3,4-Tetrahydroisoquinoline

- NSC-15312

- 1,2,3,4-tetrahydroisoquinolin

- AKOS000119066

- CAS-91-21-4

- SY001156

- 1, 2, 3, 4-tetrahydroisoquinoline

- 1,2,3,4-Tetrahydroisoquinoline (ACI)

- 1,2,3,4-Tetrahydroisoquinline

- 1,2,3,4-Tetrahydro-2-azanaphthalene; 1,2,3,4-Tetrahydro-2-isoquinoline; 1,2,3,4-Tetrahydroisoquinoline; 3,4-Dihydro-1H-isoquinoline; NSC 15312;

- NS00008017

- ((1R,3S)-2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl)diphenylmethanol

- UNII-56W89FBX3E

- {(1R,3S)-2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl}diphenylmethanol

- (1R,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

- Isoquinoline, 1,2,3,4tetrahydro

- DB-005616

-

- MDL: MFCD00006896

- Renchi: 1S/C9H11N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,10H,5-7H2

- Clave inchi: UWYZHKAOTLEWKK-UHFFFAOYSA-N

- Sonrisas: C1C=C2CNCCC2=CC=1

- Brn: 0116156

Atributos calculados

- Calidad precisa: 133.08900

- Masa isotópica única: 133.089

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 0

- Complejidad: 111

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

- Xlogp3: 1.6

- Superficie del Polo topológico: 12

Propiedades experimentales

- Color / forma: Pale-yellow to Yellow-brown Liquid

- Denso: 1.064 g/mL at 25 °C(lit.)

- Punto de fusión: −30 °C (lit.)

- Punto de ebullición: 233°C(lit.)

- Punto de inflamación: Fahrenheit: 210.2 ° f

Celsius: 99 ° c - índice de refracción: n20/D 1.568(lit.)

- Disolución: 20g/l

- Coeficiente de distribución del agua: Soluble in water at 20°C 20g/L.

- PSA: 12.03000

- Logp: 1.66110

- Sensibilidad: Sensitive to air

- Disolución: Not determined

1,2,3,4-Tetrahydroisoquinoline Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H315-H319

- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S26-S36

- Rtecs:NX4900000

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R36/37/38

- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C

- TSCA:Yes

1,2,3,4-Tetrahydroisoquinoline Datos Aduaneros

- Código HS:2933499090

- Datos Aduaneros:

China Customs Code:

2933499090Overview:

2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,2,3,4-Tetrahydroisoquinoline PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-33842-10.0g |

1,2,3,4-tetrahydroisoquinoline |

91-21-4 | 95% | 10.0g |

$32.0 | 2023-02-14 | |

| Enamine | EN300-33842-25.0g |

1,2,3,4-tetrahydroisoquinoline |

91-21-4 | 95% | 25.0g |

$38.0 | 2023-02-14 | |

| TRC | T293820-1g |

1,2,3,4-Tetrahydroisoquinoline |

91-21-4 | 1g |

$ 75.00 | 2023-09-06 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001156-10g |

1,2,3,4-Tetrahydroisoquinoline |

91-21-4 | ≥98% | 10g |

¥58.0 | 2023-09-15 | |

| Enamine | EN300-18301-2.5g |

1,2,3,4-tetrahydroisoquinoline |

91-21-4 | 95% | 2.5g |

$27.0 | 2023-09-19 | |

| abcr | AB133167-5 g |

1,2,3,4-Tetrahydroisoquinoline, 95%; . |

91-21-4 | 95% | 5 g |

€79.50 | 2023-07-20 | |

| Enamine | EN300-33842-100.0g |

1,2,3,4-tetrahydroisoquinoline |

91-21-4 | 95% | 100.0g |

$72.0 | 2023-02-14 | |

| Key Organics Ltd | TS-01726-0.5G |

1,2,3,4-Tetrahydroisoquinoline |

91-21-4 | >97% | 0.5g |

£385.00 | 2025-02-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95364-100G |

1,2,3,4-tetrahydroisoquinoline |

91-21-4 | 97% | 100g |

¥ 541.00 | 2023-04-13 | |

| Ambeed | A182537-25g |

1,2,3,4-Tetrahydroisoquinoline |

91-21-4 | 98% | 25g |

$20.0 | 2025-02-21 |

1,2,3,4-Tetrahydroisoquinoline Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

- Indium-Mediated Reduction of Hydroxylamines to Amines, Organic Letters, 2003, 5(10), 1773-1776

Synthetic Routes 4

- Titanium(III)-induced transformation of hydroxylamines to imines or secondary amines, Bulletin of the Chemical Society of Japan, 1994, 67(9), 2542-9

Synthetic Routes 5

- Cobalt Encapsulated in N-Doped Graphene Layers: An Efficient and Stable Catalyst for Hydrogenation of Quinoline Compounds, ACS Catalysis, 2016, 6(9), 5816-5822

Synthetic Routes 6

- Butyltriphenylphosphonium tetraborate (BTPPTB) as a selective reducing agent for the reduction of imines, enamines and oximes and reductive alkylation of aldehydes or ketones with primary amines in methanol or under solid-phase conditions, Indian Journal of Chemistry, 2001, (2), 152-156

Synthetic Routes 7

Synthetic Routes 8

- Cleavage of unactivated amide bonds by ammonium salt-accelerated hydrazinolysis, Chemical Communications (Cambridge, 2014, 50(84), 12623-12625

Synthetic Routes 9

- On the Virtue of Indium in Reduction Reactions. A Comparison of Reductions Mediated by Indium and Zinc: Is Indium Metal an Effective Catalyst for Zinc Induced Reductions?, European Journal of Inorganic Chemistry, 2020, 2020(11-12), 1106-1113

Synthetic Routes 10

Synthetic Routes 11

- Facile heterogeneous catalytic hydrogenations of C:N and C:O bonds in neat water: anchoring of water-soluble metal complexes onto ion-exchange resins, Green Chemistry, 2012, 14(11), 3211-3219

1,2,3,4-Tetrahydroisoquinoline Raw materials

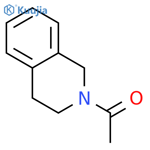

- 1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one

- Isoquinoline

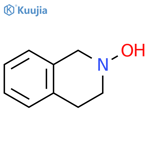

- 1,2,3,4-tetrahydro-2-hydroxy-Isoquinoline

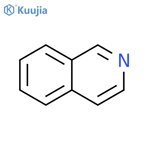

- 3,4-Dihydroisoquinoline

1,2,3,4-Tetrahydroisoquinoline Preparation Products

1,2,3,4-Tetrahydroisoquinoline Literatura relevante

-

Yunyun Chen,Gaofeng Feng Org. Biomol. Chem. 2015 13 4260

-

Zhongqiang Wang,Ling Zhao,Xueqing Mou,Yongzheng Chen Org. Biomol. Chem. 2022 20 2580

-

3. Tetrahydroisoquinolines. Part 4. Enantioselective conversion of (+)-amphetamine into (+)-(1R,3S,4S)- and (–)-(1S,3S,4R)-1,2,3,4-tetramethyl-1,2,3,4-tetrahydroisoquinoline via tricarbonyl(arene)chromium methodologySteven J. Coote,Stephen G. Davies,Kevin H. Sutton J. Chem. Soc. Perkin Trans. 1 1988 1481

-

Xuan Pan,Yantao Ma,Zhanzhu Liu Org. Biomol. Chem. 2018 16 7393

-

Guodong Yang,Haimei Zhu,Ming Zhao,Jianhui Wu,Yuji Wang,Yanju Wang,Meiqing Zheng,Min Chen,Jiawang Liu,Shiqi Peng Mol. BioSyst. 2012 8 2672

91-21-4 (1,2,3,4-Tetrahydroisoquinoline) Productos relacionados

- 129961-74-6(8-Methyl-1,2,3,4-tetrahydroisoquinoline)

- 4965-09-7(1-Methyl-1,2,3,4-tetrahydroisoquinoline)

- 42923-76-2(6-Methyl-1,2,3,4-tetrahydroisoquinoline)

- 2418630-13-2(1-methyl-2-oxo-N-(1r,3r)-3-(aminomethyl)-3-phenylcyclobutylazepane-3-carboxamide hydrochloride, cis)

- 891136-76-8(3-{(3-chlorophenyl)methylsulfanyl}-5,6-dimethyl-7H,8H-1,2,4triazolo4,3-apyrimidin-7-one)

- 64097-83-2(2-ethyl-2,8-diazaspiro4.5decane)

- 2649066-31-7(1-(2-isocyanatopropan-2-yl)-4-methoxy-2-nitrobenzene)

- 2172521-88-7(1-(4-hydroxybutan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde)

- 2138058-84-9(4-methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclohex-2-en-1-ol)

- 3168-85-2(methyl 2-methyl-1H-pyrrole-3-carboxylate)